molecular formula C15H14N4O2S B12522642 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]- CAS No. 677343-53-2

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]-

Cat. No.: B12522642
CAS No.: 677343-53-2
M. Wt: 314.4 g/mol
InChI Key: LUSDMLFDKABULZ-UHFFFAOYSA-N
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Description

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]- is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include catalysts, solvents, and temperature control to ensure the desired reaction pathway and product formation.

Scientific Research Applications

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s nitrophenylthio group plays a crucial role in its reactivity and binding affinity to target molecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]- can be compared with other imidazole derivatives, such as:

Properties

CAS No.

677343-53-2

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[4-(4-nitrophenyl)sulfanylphenyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C15H14N4O2S/c20-19(21)12-3-7-14(8-4-12)22-13-5-1-11(2-6-13)18-15-16-9-10-17-15/h1-8H,9-10H2,(H2,16,17,18)

InChI Key

LUSDMLFDKABULZ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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